6-Iminophenanthridin-5-amine
Description
6-Iminophenanthridin-5-amine is a heterocyclic aromatic compound characterized by a phenanthridine core substituted with an imino (-NH) group at position 6 and an amine (-NH₂) at position 3. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
6-iminophenanthridin-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)16(13)15/h1-8,14H,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXVODRTRMZXFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N(C2=N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iminophenanthridin-5-amine typically involves the palladium-catalyzed C–H activation of N-sulfonyl-2-aminobiaryl followed by isocyanide insertion . This method provides a robust route to a diverse set of 6-aminophenanthridines, which can be further modified to obtain this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the palladium-catalyzed synthesis under controlled conditions to ensure high yield and purity. This would likely include optimizing reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
6-Iminophenanthridin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine or amine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the phenanthridine core.
Reduction: Reduced amine derivatives.
Substitution: Various substituted phenanthridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Iminophenanthridin-5-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the development of advanced materials, including organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 6-Iminophenanthridin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine and amine groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues in the Aminoindane Class
Aminoindanes, such as 5-IAI (5-Iodo-2-aminoindane) and MDAI (5,6-methylenedioxy-2-aminoindane), share conformational similarities with amphetamines due to their bicyclic indane framework . Key differences include:
The iodine in 5-IAI increases molecular weight (263.03 g/mol ) and lipophilicity, whereas the imino group in this compound may enhance hydrogen-bonding interactions.
Phenanthridine Derivatives
6-(4-Aminophenyl)-5-methylphenanthridin-5-ium-8-amine chloride (CAS 33779-70-3) shares the phenanthridine backbone but differs in substituents:
- Chloride counterion : Improves solubility in polar solvents.
Another analogue, 5-Ethyl-3-imino-6-phenylphenanthridin-8-amine hydrobromide (CAS 1239-45-8), features ethyl and phenyl groups that enhance lipophilicity (logP ~2.8 estimated), suggesting superior membrane permeability compared to this compound .
Halogenated and Methylated Derivatives
6-Iodobenzo[d][1,3]dioxol-5-amine (CAS 1000802-34-5) incorporates iodine, similar to 5-IAI, but within a benzodioxole system.
Methylated pyridinamines, such as 6-Methylpyridin-3-amine (CAS 1827-27-6), lack the fused aromatic system of phenanthridine but demonstrate how methyl groups at specific positions (e.g., 6-methyl) can sterically hinder receptor binding—a consideration for optimizing this compound derivatives .
Pharmacological and Functional Insights
- Aminoindanes: 5-IAI and MDAI exhibit serotonin receptor modulation, with 5-IAI producing MDMA-like effects but with higher neurotoxicity risks . The phenanthridine scaffold of this compound may shift activity toward DNA-targeted mechanisms (e.g., topoisomerase inhibition) rather than neurotransmitter modulation.
- Metabolic Stability: Halogenation (e.g., iodine in 5-IAI) slows hepatic metabolism, whereas the imino group in this compound could increase susceptibility to oxidative degradation .
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